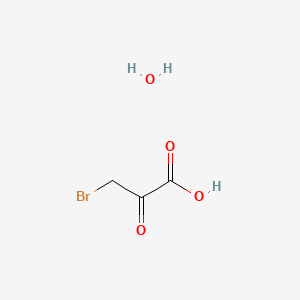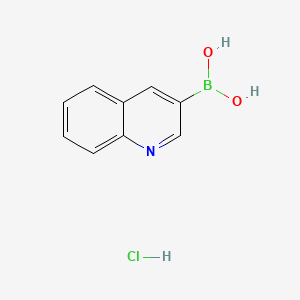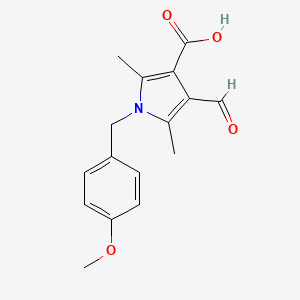
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the formyl, methoxybenzyl, and carboxylic acid groups suggest that this compound could have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring substituted with formyl, methoxybenzyl, and carboxylic acid groups. The exact structure would depend on the positions of these substituents on the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The formyl, methoxybenzyl, and carboxylic acid groups could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the aromatic pyrrole ring could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group further increased this activity, making them promising candidates for new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Psoromic Acid
This compound plays a role in the synthesis of complex organic structures such as psoromic acid, a lichen depsidone. This synthesis involves selective functionalization and is indicative of the compound's utility in creating complex organic molecules (Sala & Sargent, 1979).
Formation of PMB Esters
The compound aids in the formation of PMB esters, showcasing its utility in the creation of complex esters. This process, involving 4-methoxybenzyl (PMB) esters, is efficient and preserves the integrity of sensitive substrates (Shah et al., 2014).
Synthesis of Chiral Bidentate Phosphine Ligands
This compound is involved in the synthesis of precursors for chiral bidentate phosphine ligands. These ligands are crucial in various catalytic and chemical processes, showcasing the compound's significance in complex chemical syntheses (Smaliy et al., 2013).
Synthesis of Complex Organic Molecules
It plays a critical role in the synthesis of various complex organic molecules, such as ellipticine and other derivatives. This demonstrates its versatility in organic chemistry and drug synthesis (Miki et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
4-formyl-1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIXMWHZUYCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



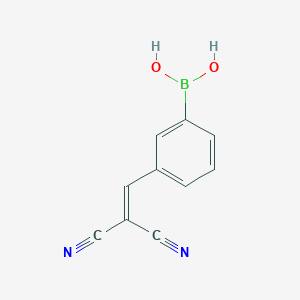
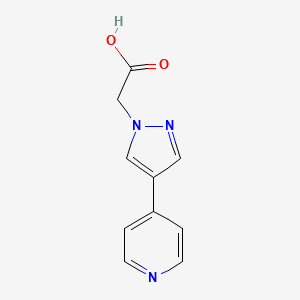
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
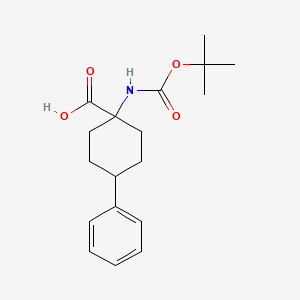
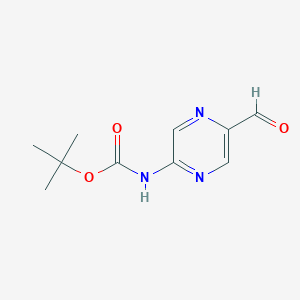

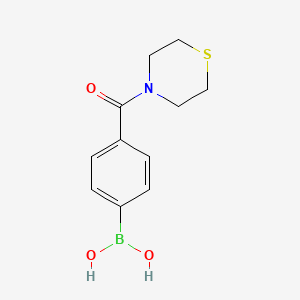
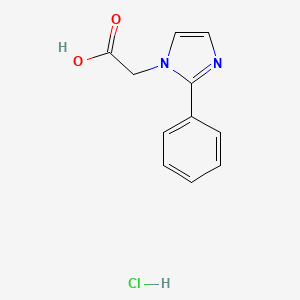
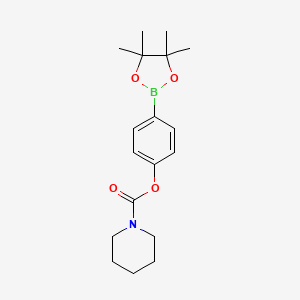
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)


